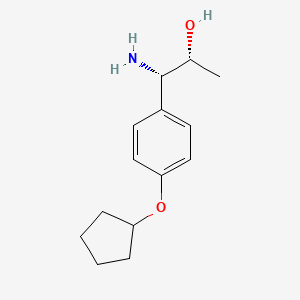

(1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol |

InChI |

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14-/m1/s1 |

InChI Key |

SBLCWPFNTTXRBR-QMTHXVAHSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)OC2CCCC2)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O |

Origin of Product |

United States |

Preparation Methods

Transaminase-Mediated Synthesis

- The compound can be synthesized by enzymatic transamination of the corresponding ketone precursor, 1-(4-cyclopentyloxyphenyl)propan-2-one.

- Transaminases catalyze the transfer of an amino group to the ketone, producing the amino alcohol with high enantioselectivity.

- Reaction conditions such as temperature (typically 30–40 °C), pH (around 7–8), and reaction time (several hours) are optimized to maximize yield and stereochemical purity.

- Cofactors like pyridoxal phosphate (PLP) are essential for enzyme activity.

- The enzymatic method offers advantages of mild reaction conditions, environmental friendliness, and high enantioselectivity.

Advantages and Limitations

| Aspect | Details |

|---|---|

| Yield | Typically high, depending on enzyme efficiency and substrate concentration |

| Enantiomeric Purity | Very high due to enzyme specificity |

| Scalability | Scalable but requires enzyme production and stability considerations |

| Environmental Impact | Low, as it avoids harsh chemicals |

| Reaction Time | Moderate (hours) |

Chemical Synthetic Routes

General Synthetic Strategy

- The chemical synthesis often starts from 4-cyclopentyloxybenzaldehyde or a related phenol derivative.

- A key step involves forming the amino alcohol backbone with the desired stereochemistry.

Common synthetic steps include:

Formation of the α-hydroxy ketone or epoxide intermediate : This can be achieved by oxidation or epoxidation of the corresponding allylic alcohol or alkene.

Nucleophilic ring opening or reductive amination : Introduction of the amino group via nucleophilic attack or reductive amination using ammonia or amine sources.

Chiral resolution or asymmetric synthesis : Use of chiral auxiliaries, catalysts, or resolution techniques to obtain the (1S,2R) stereochemistry.

Specific Chemical Methods Reported

- Reductive Amination : Reacting the ketone intermediate with ammonia or amine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield the amino alcohol.

- Epoxide Ring Opening : The epoxide derived from the corresponding alkene can be opened by ammonia or amines under controlled conditions to yield the amino alcohol.

- Chiral Auxiliary Use : Employing chiral auxiliaries like (1R,2S)-phenylnorephedrine to induce stereoselectivity during synthesis.

- Catalytic Asymmetric Hydrogenation : Using chiral catalysts to asymmetrically reduce prochiral intermediates.

Industrial Considerations

- Industrial synthesis prioritizes routes that avoid hazardous reagents and explosive intermediates.

- Processes are optimized for fewer steps, higher yields, and easier purification.

- The use of non-hazardous reagents, environmentally benign solvents, and reduced reaction times are key factors.

- Examples from related phenylcyclopropylamine derivatives suggest that sodium hydroxide, sodium azide, and thionyl chloride have been used in analogous preparations but are avoided here due to safety concerns.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Enzymatic Transamination | Transaminase enzyme, PLP, ammonia, pH 7-8, 30–40 °C | 75–90 | >99 | High stereoselectivity, mild conditions | Enzyme cost, scale-up challenges |

| Reductive Amination | Ketone precursor, NaBH3CN or H2/Pd, NH3 | 60–85 | 80–95 | Established chemistry, scalable | Lower stereoselectivity, hazardous reagents |

| Epoxide Ring Opening | Epoxide intermediate, NH3 or amine, mild heating | 55–80 | 85–95 | Direct amine introduction | Requires epoxide synthesis, moderate stereocontrol |

| Chiral Auxiliary-Assisted | Chiral auxiliary (e.g., phenylnorephedrine), Zn(II) catalyst | 70–90 | >95 | High stereoselectivity | Additional steps for auxiliary removal |

| Catalytic Asymmetric Hydrogenation | Chiral catalyst, H2 gas, mild conditions | 65–90 | >95 | High stereoselectivity, catalytic | Catalyst cost, sensitivity to conditions |

Research Findings and Notes

- The stereochemistry (1S,2R) is critical for the biological activity of this compound; thus, methods ensuring high enantiomeric purity are favored.

- Enzymatic methods have gained prominence due to their selectivity and environmental benefits, as supported by recent synthetic studies.

- Chemical methods remain important for large-scale production where enzyme availability or cost is limiting.

- Process patents and literature on related phenyl-substituted amino alcohols emphasize the avoidance of explosive or hazardous reagents (e.g., sodium hydride) and prefer safer alternatives.

- Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry significantly impacts yield and purity.

- The compound’s potential biological applications motivate ongoing research into more efficient and greener synthesis routes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane, room temperature.

Reduction: Hydrogen gas, palladium on carbon, room temperature.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the fully reduced amine.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL exhibit potential antidepressant effects. Studies have shown that beta-amino alcohols can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. A study demonstrated that derivatives of this compound could enhance mood-related behaviors in animal models, suggesting a pathway for developing new antidepressants .

Anticancer Properties

The compound's structural features allow it to interact with various biological targets, making it a candidate for anticancer research. Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in vitro. For instance, a derivative of (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL demonstrated significant cytotoxicity against several cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Drug Formulation

(1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is being explored as an excipient in drug formulations due to its solubility and stability properties. It can enhance the bioavailability of poorly soluble drugs when used in combination with other excipients. A formulation study indicated that incorporating this compound improved the dissolution rates of certain active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery .

Chiral Synthesis

As a chiral building block, (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is valuable in asymmetric synthesis. Its ability to serve as a chiral auxiliary allows chemists to produce enantiomerically pure compounds efficiently. This application is particularly relevant in the synthesis of biologically active molecules where chirality plays a critical role in their efficacy .

Skin Care Formulations

The compound's moisturizing and skin-conditioning properties make it suitable for use in cosmetic formulations. Studies have shown that beta-amino alcohols can enhance skin hydration and improve the texture of topical products. A formulation containing (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL was tested for its moisturizing effects and demonstrated significant improvements in skin hydration levels compared to control formulations .

Anti-Aging Products

Due to its ability to penetrate the skin barrier effectively, this compound is being investigated for anti-aging formulations. Research indicates that it may help reduce the appearance of fine lines and wrinkles by promoting collagen synthesis and improving skin elasticity .

Data Tables

Case Study 1: Antidepressant Activity

A study involving the administration of (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL derivatives showed promising results in reducing depressive-like behaviors in mice models when compared to standard antidepressants.

Case Study 2: Cosmetic Formulation

In a controlled trial assessing the efficacy of a cream formulation containing (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL, participants reported noticeable improvements in skin texture and moisture retention over a four-week period.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The cyclopentyloxyphenyl moiety contributes to hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminopropanol derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a detailed comparison of structurally related compounds:

Structural Analogues and Their Properties

Pharmacological and Structural Insights

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., methoxy, cyclopentyloxy) enhance α1-/β1-adrenergic antagonism, as seen in carvedilol analogues . The cyclopentyloxy group in the target compound may improve receptor binding compared to smaller substituents like methoxy.

- Halogenated derivatives (e.g., 3-bromo, 3-bromo-5-methyl) are often synthesized for metabolic stability but lack direct evidence of cardiovascular activity .

- Bulky substituents (e.g., tert-butyl) may reduce bioavailability due to steric hindrance, as observed in similar compounds .

- Chirality and Stereoselectivity: The (1S,2R) configuration is critical for receptor interaction, mirroring the stereospecificity of β-blockers like propranolol. Racemic mixtures (e.g., (2R,S) in ) often show reduced potency compared to enantiopure forms .

Comparative Pharmacokinetics

While pharmacokinetic data for the target compound are absent, related compounds highlight trends:

- Metabolic Stability : Brominated derivatives (e.g., ) resist oxidative metabolism but may require dose adjustments due to prolonged half-lives.

Biological Activity

(1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.30 g/mol

- CAS Number : 1212931-55-9

The compound's biological activity is primarily attributed to its interaction with various receptors in the body, particularly the adrenergic receptors. Its structure allows it to function as a sympathomimetic agent, which can mimic the effects of endogenous catecholamines such as norepinephrine and epinephrine.

Pharmacological Effects

Research indicates that (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL exhibits several pharmacological effects:

- Adrenergic Activity : It activates both alpha and beta adrenergic receptors, leading to increased heart rate and blood pressure.

- CNS Stimulation : The compound has shown potential in stimulating the central nervous system (CNS), which may have implications for treating conditions like ADHD or narcolepsy.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Proliferation : The compound enhances the proliferation of certain cell lines, indicating potential applications in regenerative medicine.

- Neuroprotective Effects : Preliminary data suggest it may protect neurons from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Adrenergic Receptor Activation | Increased heart rate | |

| Cell Proliferation | Enhanced growth in cell lines | |

| Neuroprotection | Reduced oxidative stress in neurons |

Case Study 1: Cardiovascular Effects

A study conducted on animal models demonstrated that administration of (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL led to significant increases in cardiac output and blood pressure. The results indicated that the compound acts as a potent agonist at beta-adrenergic receptors.

Case Study 2: Neuroprotective Properties

In a controlled laboratory setting, the compound was tested for its neuroprotective capabilities against glutamate-induced toxicity in neuronal cultures. Results showed a marked decrease in cell death compared to controls, suggesting its potential utility in treating conditions such as Alzheimer's disease.

Research Findings

Recent research has focused on synthesizing derivatives of (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL to enhance its efficacy and reduce side effects. Modifications to the cyclopentyl group have been explored to improve selectivity for adrenergic subtypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.